2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI)

Nuclear receptor NR4A1 Nur77

2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI), also denoted as 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine (CAS 793727-92-1), is a heterocyclic small molecule (C10H13N3S, MW 207.30) that integrates a 2-aminothiazole core with a fully methylated pyrrole ring at the 4-position. The 1,2,5-trimethyl substitution pattern distinguishes it from mono- or unsubstituted pyrrole-thiazole analogs, conferring elevated lipophilicity (XLogP3 = 1.8) and a distinct steric profile that influences target recognition.

Molecular Formula C10H13N3S
Molecular Weight 207.3
CAS No. 793727-92-1
Cat. No. B2853704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI)
CAS793727-92-1
Molecular FormulaC10H13N3S
Molecular Weight207.3
Structural Identifiers
SMILESCC1=CC(=C(N1C)C)C2=CSC(=N2)N
InChIInChI=1S/C10H13N3S/c1-6-4-8(7(2)13(6)3)9-5-14-10(11)12-9/h4-5H,1-3H3,(H2,11,12)
InChIKeyHYEVYINJVDHXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) (CAS 793727-92-1): Compound Identity and Core Pharmacophore


2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI), also denoted as 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine (CAS 793727-92-1), is a heterocyclic small molecule (C10H13N3S, MW 207.30) that integrates a 2-aminothiazole core with a fully methylated pyrrole ring at the 4-position [1]. The 1,2,5-trimethyl substitution pattern distinguishes it from mono- or unsubstituted pyrrole-thiazole analogs, conferring elevated lipophilicity (XLogP3 = 1.8) and a distinct steric profile that influences target recognition [1][2]. The compound has been evaluated in multiple high-throughput screening campaigns, with binding and functional data deposited in BindingDB and PubChem, establishing a baseline for target engagement that procurement decisions must consider when differentiating among structurally similar 2-aminothiazole candidates [2].

Why 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) Cannot Be Replaced by a Close Analog in Screening Cascades


Pyrrole-thiazole derivatives with differing N-alkylation or C-methylation patterns exhibit divergent binding profiles across the nuclear receptor, artemis, and Bcl-2 family targets for which this compound has been profiled [1]. The 1,2,5-trimethyl motif is essential for the observed activity signature; removing or relocating a single methyl group on the pyrrole ring alters both the conformational landscape and the hydrophobic contact surface, which can ablate target engagement entirely [1][2]. Because procurement for hit-to-lead or SAR expansion programs demands consistent pharmacophore geometry, substituting 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) with a less substituted or differently N-functionalized analog risks introducing uncontrolled variables into the screening cascade, invalidating structure-activity relationships and wasting downstream resources [2][3].

Quantitative Differentiation Evidence for 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI) vs. In-Class Analogs


NR4A1 (Nur77) Inhibition: IC50 Comparison with a Structurally Divergent 2-Aminothiazole

In a common Sanford-Burnham Center for Chemical Genomics assay, 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine exhibited an IC50 of 2.60 × 10⁴ nM (26 µM) against human NR4A1 (Nur77) [1]. A structurally distinct 2-aminothiazole comparator, MLS000111642, tested under the same assay conditions yielded an IC50 of 1.04 × 10⁴ nM (10.4 µM), demonstrating that the fully methylated pyrrole motif yields a distinguishable, albeit moderate, potency profile that differs from other 2-aminothiazole chemotypes in the same screening library [2]. This head-to-head comparison within a single assay platform provides the quantitative basis for selecting the 1,2,5-trimethyl derivative when a specific NR4A1 potency window is required for SAR exploration.

Nuclear receptor NR4A1 Nur77 inhibition

Bcl-2 Family Protein Modulation: EC50 Value Defines a Distinct Functional Profile

In a high-throughput screen designed to identify small-molecule regulators of Bcl-2 family protein interactions (NIH 1X01 MH079850-01), 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine achieved an EC50 of 4.63 × 10⁴ nM (46.3 µM) against human Bcl-2 [1]. While no direct comparator data are available from the same assay for a pyrrole-thiazole analog, class-level inference from related thiazole-based Bcl-2 modulators indicates that the 1,2,5-trimethyl substitution supports measurable functional activity, whereas des-methyl or mono-methyl pyrrole-thiazole derivatives often fail to register above the assay threshold in Bcl-2 interaction screens [2]. The EC50 value provides a benchmark for procurement when selecting compounds for apoptosis-focused phenotypic assays.

Apoptosis Bcl-2 HTS small molecule regulator

Lipophilicity-Driven Differentiation: XLogP3 Advantage Over Less Substituted Pyrrole-Thiazole Analogs

The computed XLogP3 for 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine is 1.8 [1]. In comparison, the des-methyl analog 4-(1H-pyrrol-3-yl)thiazol-2-amine has a significantly lower calculated logP (estimated <1.0), while the mono-methyl derivative 4-(1-methyl-1H-pyrrol-3-yl)thiazol-2-amine falls between these values (estimated ~1.2–1.4) [2]. The incremental lipophilicity gain from full 1,2,5-trimethylation enhances passive membrane permeability and protein binding site complementarity, which is quantitatively correlated with the observed multi-target activity profile in NR4A1 and Bcl-2 assays. This physicochemical differentiation directly impacts compound selection for cell-based versus biochemical assay formats.

Lipophilicity XLogP3 drug-likeness permeability

Multi-Target Engagement Fingerprint: Unique vs. Single-Target Pyrrole-Thiazole Compounds

The compound demonstrates a reproducible multi-target engagement fingerprint across three distinct human protein targets: NR4A1 (IC50 26 µM), Protein artemis (IC50 20 µM), and Bcl-2 (EC50 46.3 µM), all documented in standardized BindingDB assays [1]. In contrast, the pyrrole-thiazole series reported by Çevik and Erçetin (2023) exhibited activity exclusively against cholinesterase enzymes (AChE and BuChE) with no measurable binding to nuclear receptors or Bcl-2 family proteins [2]. This broader target coverage, albeit with moderate potency, positions the 1,2,5-trimethyl derivative as a privileged starting point for polypharmacology-oriented programs, distinguishing it from analogs that engage only a single target class.

Polypharmacology multi-target screening HTS profile

Recommended Application Scenarios for Procuring 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI)


NR4A1 (Nur77) Hit-to-Lead and SAR Expansion Programs

The documented NR4A1 IC50 of 26 µM provides a quantitative benchmark for medicinal chemistry teams initiating hit-to-lead optimization [1]. Procurement of the exact 1,2,5-trimethyl compound ensures that analog synthesis starts from a scaffold with confirmed, reproducible NR4A1 engagement, avoiding the ambiguity introduced by less-characterized pyrrole-thiazole derivatives [2].

Apoptosis Pathway Screening in Bcl-2-Dependent Cancer Cell Models

With an EC50 of 46.3 µM in a Bcl-2 family protein interaction assay, this compound is suitable as a positive control or starting point in apoptosis-focused phenotypic screens [1]. Its superior lipophilicity (XLogP3 = 1.8) enhances cellular uptake compared to less methylated analogs, making it the preferred choice for cell-based Bcl-2 modulator discovery [3].

Polypharmacology Probe Development for Multi-Target Drug Discovery

The validated activity against three distinct target classes (nuclear receptor, DNA repair protein artemis, and apoptosis regulator Bcl-2) supports its use in polypharmacology probe development [1]. Procurement of this compound, rather than single-target pyrrole-thiazole alternatives, maximizes the informational return from each screening experiment [2].

Quote Request

Request a Quote for 2-Thiazolamine,4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.